molecular formula C17H15ClN2O3S B2535350 1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea CAS No. 2034633-52-6

1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2535350
CAS No.: 2034633-52-6
M. Wt: 362.83
InChI Key: GWVIVDISDYCCOA-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a complex organic compound that features a unique combination of chlorophenyl, furan, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 2-chlorophenyl isocyanate and 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine. These intermediates are then reacted under controlled conditions to form the final urea derivative. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different properties and applications.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which 1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-(2-furyl)urea
  • 1-(2-Chlorophenyl)-3-(2-thienyl)urea
  • 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea

Uniqueness

What sets 1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea apart from similar compounds is the presence of both furan and thiophene rings along with a hydroxyl group. This unique combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c18-12-5-1-2-6-13(12)20-16(21)19-11-17(22,14-7-3-9-23-14)15-8-4-10-24-15/h1-10,22H,11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVIVDISDYCCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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